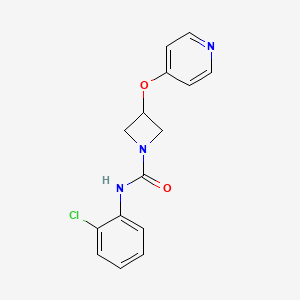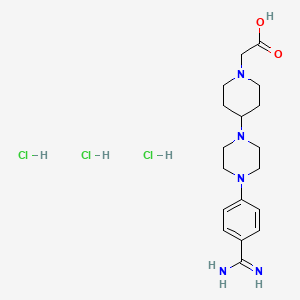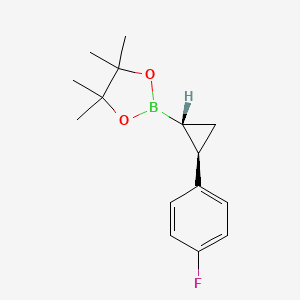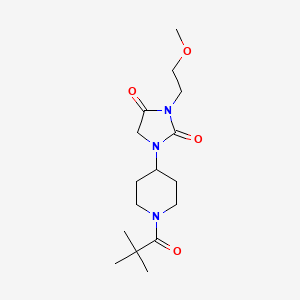
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as ML277, is a potent and selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. ML277 has shown promising results in preclinical studies for the treatment of diseases such as hypertension, glaucoma, and hearing loss. In
Wirkmechanismus
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is a selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. By inhibiting the Kir7.1 channel, this compound reduces potassium ion transport, which in turn affects fluid and ion transport in the kidney, inner ear, and retina. This results in reduced blood pressure, reduced intraocular pressure, and improved hearing function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce blood pressure, reduce intraocular pressure, and improve hearing function. This compound has also been shown to inhibit fluid secretion in the ciliary body, which is involved in regulating intraocular pressure. Additionally, this compound has been shown to reduce renal tubular salt transport, which is involved in regulating blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments is its selectivity for the Kir7.1 channel. This allows researchers to specifically target this channel and study its effects on various physiological processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw from. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for the Kir7.1 channel, it may also interact with other channels and proteins, which could confound experimental results.
Zukünftige Richtungen
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in preclinical studies for the treatment of hypertension, glaucoma, and hearing loss. However, there is still much to be learned about the potential therapeutic applications of this compound. Future research could focus on optimizing the synthesis method for this compound, as well as exploring its potential use in other disease areas. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential off-target effects. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with 2-amino-3-chloropyridine to form 2-chloro-N-(2-chlorophenyl)pyridin-3-amine. This compound is then reacted with ethyl 4-bromobutyrate to form this compound. The final product is obtained through purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is its use for the treatment of hypertension. This compound has been shown to reduce blood pressure in animal models by inhibiting the Kir7.1 channel, which is involved in regulating renal tubular salt transport. This compound has also been studied for its potential use in treating glaucoma, a disease characterized by increased intraocular pressure. In preclinical studies, this compound has been shown to reduce intraocular pressure by inhibiting fluid secretion in the ciliary body. Additionally, this compound has been studied for its potential use in treating hearing loss, as the Kir7.1 channel plays a critical role in regulating potassium ion transport in the inner ear.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZQXGEPNSSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)


![Methyl 5-methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2449421.png)

![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)